![molecular formula C15H24BrNOS B4967186 4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide](/img/structure/B4967186.png)
4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide
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Overview
Description
4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide, also known as Memantine, is a medication that is used to treat Alzheimer's disease. It is an NMDA receptor antagonist that works by blocking the action of glutamate, a neurotransmitter that is responsible for learning and memory. Memantine is a unique medication that has been shown to be effective in treating Alzheimer's disease, and it has been the subject of many scientific studies.
Mechanism of Action
4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide works by blocking the action of glutamate, a neurotransmitter that is responsible for learning and memory. Glutamate is released in excess in patients with Alzheimer's disease, which can lead to neuronal damage and cell death. By blocking the action of glutamate, 4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide helps to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide has been shown to have a number of biochemical and physiological effects. The medication has been shown to improve cognitive function in patients with Alzheimer's disease, and it has also been shown to have neuroprotective effects. 4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for researchers who are studying neurological disorders. One limitation of using 4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide in lab experiments is that it can be expensive and difficult to obtain.
Future Directions
There are many potential future directions for research on 4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide. One area of research that is currently being explored is the use of 4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide in combination with other medications for the treatment of Alzheimer's disease. Another area of research is the use of 4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide for the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, researchers are exploring the potential use of 4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide for the treatment of depression and anxiety disorders.
Synthesis Methods
The synthesis of 4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide involves the reaction of 1-adamantylamine with methyl acrylate to form 1-adamantylmethyl acrylate. The resulting compound is then reacted with thioacetamide to form the thiazole ring, which is then hydrolyzed to form 4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide. The final step involves the addition of hydrobromic acid to form the hydrobromide salt of 4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide.
Scientific Research Applications
4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide has been the subject of many scientific studies due to its potential to treat Alzheimer's disease. The medication has been shown to improve cognitive function in patients with Alzheimer's disease, and it has also been shown to have neuroprotective effects. 4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide has also been studied for its potential to treat other neurological disorders, such as Parkinson's disease and multiple sclerosis.
properties
IUPAC Name |
4-(1-adamantyl)-2,5-dimethyl-5H-1,3-thiazol-4-ol;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NOS.BrH/c1-9-15(17,16-10(2)18-9)14-6-11-3-12(7-14)5-13(4-11)8-14;/h9,11-13,17H,3-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABCLSPOUATDJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N=C(S1)C)(C23CC4CC(C2)CC(C4)C3)O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-adamantyl)-2,5-dimethyl-5H-1,3-thiazol-4-ol;hydrobromide |
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